molecular formula C27H21F5N2O5S B557774 Fmoc-Cys(Acm)-OPfp CAS No. 86060-96-0

Fmoc-Cys(Acm)-OPfp

Cat. No. B557774
CAS RN: 86060-96-0
M. Wt: 580.5 g/mol
InChI Key: LTWRDSKMJYQOLL-IBGZPJMESA-N
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Description

“Fmoc-Cys(Acm)-OPfp” is a derivative of the amino acid cysteine . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in peptide synthesis. The “Cys(Acm)” part refers to the amino acid cysteine with an acetamidomethyl (Acm) protective group attached to its side chain .


Synthesis Analysis

“Fmoc-Cys(Acm)-OPfp” is typically used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold has been reported .


Molecular Structure Analysis

The empirical formula of “Fmoc-Cys(Acm)-OPfp” is C21H22N2O5S . Its molecular weight is 414.47 . The InChI key is CSMYOORPUGPKAP-IBGZPJMESA-N .


Chemical Reactions Analysis

The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with mercury (II) or silver (I) to give cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides .


Physical And Chemical Properties Analysis

“Fmoc-Cys(Acm)-OPfp” is a white to slight yellow to beige powder . It has an optical activity of [α]/D -33.0±2.0°, c = 1 in methanol . It is used in Fmoc solid-phase peptide synthesis .

Scientific Research Applications

1. Peptide and Protein Science

“Fmoc-Cys(Acm)-OPfp” is used in the field of peptide and protein science. It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

2. Chemical Protein Synthesis

“Fmoc-Cys(Acm)-OPfp” is also used in chemical protein synthesis. A method has been reported to facilitate chemical protein synthesis by fully convergent and one-pot native chemical ligations utilizing the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

3. Solid Phase Peptide Synthesis

“Fmoc-Cys(Acm)-OPfp” is used in solid phase peptide synthesis (SPPS). It’s a type of protecting group chemistry for the cysteine thiol group, which is crucial in SPPS . The Fmoc group can be converted on resin into the S-carbomethoxysulfenyl (Scm) group .

Safety And Hazards

When handling “Fmoc-Cys(Acm)-OPfp”, suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Future Directions

The use of “Fmoc-Cys(Acm)-OPfp” and similar compounds is likely to continue to be an important area of research in peptide and protein science . The development of new protecting groups and strategies for their removal is a particularly active area of research, with the goal of facilitating the synthesis of increasingly complex peptides and proteins .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWRDSKMJYQOLL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F5N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553926
Record name Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(Acm)-OPfp

CAS RN

86060-96-0
Record name L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Han, F Albericio, G Barany - The Journal of organic chemistry, 1997 - ACS Publications
Contrary to the conventional wisdom of the peptide synthesis field, N,S-protected derivatives of cysteine can undergo substantial levels of racemization with widely-used reagents and …
Number of citations: 294 pubs.acs.org
O Korovkina, D Polyakov, V Korzhikov-Vlakh… - Molecules, 2022 - mdpi.com
The development of non-viral delivery systems for effective gene therapy is one of the current challenges in modern biomedicinal chemistry. In this paper, the synthesis of pH- and redox-…
Number of citations: 2 www.mdpi.com
J Ottl, H Jürgen Musiol… - Journal of peptide science …, 1999 - Wiley Online Library
Synthetic collagen peptides containing larger numbers of Gly‐Pro‐Hyp repeats are difficult to purify by standard chromatographic procedures. Therefore, efficient strategies are required …
Number of citations: 43 onlinelibrary.wiley.com
B Saccá, L Moroder - Journal of Peptide Science: An Official …, 2002 - Wiley Online Library
Collagen type IV provides a biomechanically stable scaffold into which the other constituents of basement membranes are incorporated, but it also plays an important role in cell …
Number of citations: 38 onlinelibrary.wiley.com
SJ Tantry, VV Suresh Babu - Letters in Peptide Science, 2003 - Springer
9-Fluorenylmethyl chloroformate has been demonstrated to be useful reagent for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids. These include …
Number of citations: 3 link.springer.com
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
L von Olleschik-Elbheim, A Bayâ… - … Toxins: Methods and …, 2000 - Springer
Bordetella pertussis, the causative agent of whooping cough, secretes a plethora of virulence factors contributing to the onset and characteristic of the disease. The exotoxin pertussis …
Number of citations: 1 link.springer.com
H Yamamoto, A Wu - Synfacts, 2020 - thieme-connect.com
Significance: Reactive amino acid phenyl esters have been used in dipeptide synthesis. However, the preparation of these esters is challenging due to racemization during the …
Number of citations: 0 www.thieme-connect.com
H Paulsen, T Bielfeldt, S Peters… - Liebigs Annalen der …, 1994 - Wiley Online Library
Application of the Azido Glycopeptide Synthesis Strategy for the Multiple Column Solid Phase Synthesis of Mucin O‐Glycopeptides Following the strategy via azido glycopeptides the 34 …
B Münster - 2014 - core.ac.uk
Das am Deutschen Krebsforschungszentrum Heidelberg entwickelte und von der PEPperPRINT GmbH kommerziell angewandte Laserdruckerverfahren zur partikelbasierten …
Number of citations: 2 core.ac.uk

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